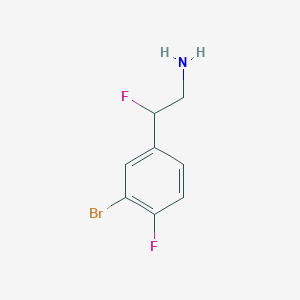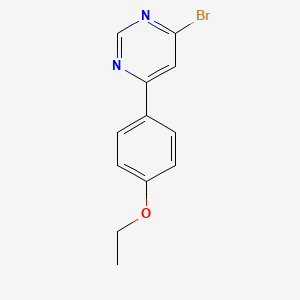![molecular formula C13H11ClFN B1488351 [4-(4-Chlorophényl)-2-fluorophényl]méthanamine CAS No. 1178958-91-2](/img/structure/B1488351.png)
[4-(4-Chlorophényl)-2-fluorophényl]méthanamine
Vue d'ensemble
Description
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : Agents antituberculeux
Ce composé a été étudié pour son potentiel en tant qu'agent antituberculeux. Il a montré une activité prometteuse contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose (TB). Plus précisément, des dérivés de ce composé ont été synthétisés et testés pour leur effet inhibiteur sur l'enzyme DprE1, qui est essentielle à la synthèse de la paroi cellulaire de la bactérie . Cela en fait un candidat précieux pour le développement de nouveaux traitements contre la tuberculose, d'autant plus que l'on observe une augmentation des souches résistantes aux antibiotiques.
Science des matériaux : Intermédiaire de synthèse organique
Dans le domaine de la science des matériaux, « [4-(4-Chlorophényl)-2-fluorophényl]méthanamine » sert d'intermédiaire dans la synthèse de molécules organiques complexes. Sa structure permet diverses modifications chimiques, ce qui en fait un élément de construction polyvalent pour la création de nouveaux polymères ou l'amélioration des propriétés des matériaux existants .
Industrie chimique : Développement de catalyseurs
La structure chimique unique du composé lui permet d'agir comme un ligand dans le développement de catalyseurs. Il peut se lier aux métaux et assister les processus catalytiques, qui sont cruciaux pour la production d'une large gamme de produits chimiques. Cette application est particulièrement importante pour les réactions nécessitant une grande précision et une grande efficacité .
Études biologiques : Inhibition enzymatique
Les chercheurs ont utilisé « this compound » pour étudier les mécanismes d'inhibition enzymatique. En observant comment le composé interagit avec diverses enzymes, les scientifiques peuvent obtenir des informations sur la conception d'inhibiteurs enzymatiques qui peuvent réguler les voies biologiques impliquées dans les maladies .
Neurosciences : Modulation des récepteurs neurotransmetteurs
Ce composé a le potentiel de moduler les récepteurs neurotransmetteurs dans le cerveau. Cela pourrait mener à de nouveaux traitements pour les troubles neurologiques tels que la dépression, l'anxiété et la schizophrénie. La capacité du composé à traverser la barrière hémato-encéphalique en fait un candidat pour le développement de médicaments agissant sur le système nerveux central .
Agriculture : Agents de lutte antiparasitaire
En agriculture, « this compound » pourrait être utilisée pour développer de nouveaux agents de lutte antiparasitaire. Ses propriétés chimiques peuvent affecter le système nerveux des ravageurs, offrant une nouvelle approche pour protéger les cultures des insectes et autres ravageurs sans nuire à l'environnement .
Science de l'environnement : Dégradation des polluants
La réactivité du composé avec divers polluants en fait un sujet d'intérêt en science de l'environnement. Il pourrait être utilisé pour développer des méthodes de dégradation des polluants, contribuant ainsi à un air et une eau plus propres. La recherche dans ce domaine se concentre sur la recherche de moyens efficaces et durables d'atténuer la contamination environnementale .
Chimie analytique : Étalons de chromatographie
Enfin, « this compound » peut être utilisée comme étalon dans les analyses chromatographiques. Grâce à sa signature chimique distincte, elle aide à calibrer les instruments et à garantir la précision des méthodes analytiques utilisées dans le contrôle qualité dans diverses industries .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell signaling, metabolism, or other functions .
Biochemical Pathways
Given the potential targets, it is plausible that the compound could influence pathways related to cell signaling, particularly those involving camp-dependent protein kinases .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism and excretion patterns that can influence their bioavailability .
Result of Action
Given its potential targets, it is likely that the compound could influence cellular processes such as signal transduction, potentially leading to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing the overall cellular function. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects .
Metabolic Pathways
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine how the compound is distributed within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAMJDKRXHUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)


![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)


![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)




![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
